molecular formula C12Cl10 B1669993 Decachlorobiphenyl CAS No. 2051-24-3

Decachlorobiphenyl

Cat. No. B1669993
CAS RN: 2051-24-3
M. Wt: 498.6 g/mol
InChI Key: ONXPZLFXDMAPRO-UHFFFAOYSA-N
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Description

Decachlorobiphenyl is one of the 209 polychlorinated biphenyls congeners characterized by its high toxicity and chemical stability . It is produced by industrial activities .


Synthesis Analysis

Decachlorobiphenyl is produced by industrial activities . A possible strategy to eliminate Decachlorobiphenyl is by bacterial degradation . The strain Pseudomonas extremaustralis ADA-5 has been found to degrade 9.75% of available Decachlorobiphenyl, using it as a carbon source .


Molecular Structure Analysis

Decachlorobiphenyl has a molecular formula of C12Cl10 and a molecular weight of 498.66 .


Chemical Reactions Analysis

Decachlorobiphenyl is characterized by its high toxicity and chemical stability . It is resistant to biodegradation, but some bacteria like Pseudomonas extremaustralis ADA-5 can degrade a small portion of it .


Physical And Chemical Properties Analysis

Decachlorobiphenyl has a molecular weight of 498.66 . It is characterized by its lipophilicity, stability, and biomagnification .

Scientific Research Applications

1. Biodegradation and Bioaccumulation by Pseudomonas extremaustralis ADA-5

  • Summary of Application: DCB is a highly toxic and chemically stable pollutant produced by industrial activities. A potential strategy to eliminate DCB is through bacterial degradation. In this study, the biodegradation and bioaccumulation of DCB by a strain of bacteria called Pseudomonas extremaustralis ADA-5 was investigated .
  • Methods of Application: The bacterial growth kinetics were determined in a minimal medium with added biphenyl and DCB. The ability of the strain to degrade DCB was determined using gas chromatography coupled to mass spectrometry .
  • Results: The strain was found to degrade 9.75% of available DCB, using it as a carbon source, and was able to accumulate 19.98% of this pollutant in biomass. At 250 mg L−1 of DCB in the culture medium, membranes showed a 30% decrease in the phosphatidylethanolamine concentration, an 18% increase in the phosphatidylglycerol, and a 12% increase in cardiolipin .

2. Removal by Earthworm Eisenia fetida

  • Summary of Application: The study aimed to evaluate the potential removal of DCB by the earthworm Eisenia fetida and its symbiotic bacteria in a vermicomposting system .
  • Methods of Application: The study was conducted over a period of 72 days using a complete vermicomposting system .
  • Results: The results of the study were not specified in the search results .

Safety And Hazards

Decachlorobiphenyl is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXPZLFXDMAPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047541
Record name Decachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decachlorobiphenyl

CAS RN

2051-24-3
Record name 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,020
Citations
M Koshioka, J Kanazawa, H Iizuka, T Murai - Bull. Environ. Contam. Toxicol …, 1987 - osti.gov
For the environmental degradation of polychlorinated biphenyls (PCB's) decomposition by sunlight may become the major pathway of degradation owing to their chemical stabilities. It is …
Number of citations: 29 www.osti.gov
F Murena, F Gioia - Applied Catalysis B: Environmental, 2002 - Elsevier
The hydrodechlorination (HDCl) process of decachlorobiphenyl (the most chlorinated among polychlorinated biphenyls (PCBs)) promoted by a presulphided NiMo/γ-Al 2 O 3 catalyst …
Number of citations: 54 www.sciencedirect.com
DW Armstrong, RQ Terrill - Analytical Chemistry, 1979 - ACS Publications
The use of micellar solutions as mobile phasesin thin layer chromatography (TLC) Is described for the first time. The possible advantages of micellar solutions over traditional pure and …
Number of citations: 202 pubs.acs.org
M Alonso, S Casado, C Miranda… - Chemical research in …, 2008 - ACS Publications
In rat H4IIE cells permanently transfected with a luciferase gene under the control of AhR, incubation with PBB-209 led to a statistically significant increase of luminescence. In this …
Number of citations: 23 pubs.acs.org
N Wu, W Cao, R Qu, D Zhou, C Sun, Z Wang - Chemical Engineering …, 2021 - Elsevier
The accumulation of persistent organic pollutants (POPs) and microplastics in the water environment has attracted widespread attention. Given the easy adsorption of PCB-209 by …
Number of citations: 21 www.sciencedirect.com
F Binns, H Suschitzky - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Decachlorobiphenyl is reduced at the 4,4′-positions when treated with excess of lithium aluminium hydride, n-butyl lithium, or magnesium followed by hydrolysis. With molar …
Number of citations: 6 pubs.rsc.org
C Li, J Liu, N Wu, X Pan, J Feng, G Al-Basher… - Journal of hazardous …, 2019 - Elsevier
In this work, the photochemical transformation of decachlorobiphenyl (PCB-209) on the surface of several solid particles were systematically evaluated under simulated solar irradiation. …
Number of citations: 23 www.sciencedirect.com
JJ Villalobos-Maldonado, R Meza-Gordillo… - Water, Air, & Soil …, 2015 - Springer
… compound decachlorobiphenyl using … of decachlorobiphenyl in the presence of earthworms monitoring weight, number of cocoons formed, concentrations of decachlorobiphenyl in …
Number of citations: 21 link.springer.com
A Zenteno-Rojas, CI Rincón-Molina… - Sustainability, 2022 - mdpi.com
… In this work, the removal of decachlorobiphenyl (PCB-209) was evaluated using native bacterial strains individually and in consortia through biostimulation and bioaugmentation …
Number of citations: 1 www.mdpi.com
LP Burkhard, DE Armstrong… - Journal of Chemical and …, 1984 - ACS Publications
Vapor pressures were determined by using a gas saturation technique for biphenyl, 4-chloroblphenyl, 2, 2', 3, 3', 5, 5', 6, e'-octachloroblphenyl, and decachlorobiphenyl over the …
Number of citations: 52 pubs.acs.org

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